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Compound of Interest

Compound Name:
4-(tert-Butyl)-2-hydroxybenzoic

acid

Cat. No.: B1585351 Get Quote

Abstract
This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2-hydroxybenzoic
acid (CAS No. 4578-63-6), a substituted salicylic acid derivative. This document is intended for

researchers, chemists, and professionals in drug discovery and materials science. It details the

compound's physicochemical properties, a validated synthesis methodology based on the

Kolbe-Schmitt reaction, key applications, and essential safety protocols. The guide emphasizes

the rationale behind the procedural steps, offering insights grounded in established chemical

principles to ensure both scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties
4-(tert-Butyl)-2-hydroxybenzoic acid is an aromatic carboxylic acid characterized by a

hydroxyl group positioned ortho to the carboxyl function and a bulky tert-butyl group para to the

hydroxyl group. This specific arrangement of functional groups dictates its chemical reactivity,

solubility, and potential applications, distinguishing it from its isomers such as 4-tert-

butylbenzoic acid.

Table 1: Core Properties and Identifiers
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Property Value Source(s)

CAS Number 4578-63-6 [1]

Molecular Formula C₁₁H₁₄O₃ [1]

Molecular Weight 194.23 g/mol [1]

IUPAC Name
4-(tert-Butyl)-2-hydroxybenzoic

acid
N/A

Synonyms
2-Hydroxy-4-tert-butylbenzoic

acid
N/A

Appearance
White to off-white crystalline

solid (Expected)
N/A

Melting Point

Data not available. For

comparison, 4-tert-

butylbenzoic acid melts at

164.5-165.5 °C.[2]

N/A

Boiling Point

Data not available. Subject to

decomposition upon strong

heating.

N/A

Solubility

Expected to be poorly soluble

in water but soluble in polar

organic solvents like alcohols,

ethers, and acetone, similar to

related hydroxybenzoic acids.

[2][3]

N/A

Synthesis Pathway: The Kolbe-Schmitt Reaction
The most industrially viable and direct route to synthesizing hydroxylated benzoic acids is the

Kolbe-Schmitt reaction.[3] This process involves the electrophilic substitution of a phenoxide

ion with carbon dioxide, typically under elevated temperature and pressure. The choice of alkali

metal cation is critical for directing the regioselectivity of the carboxylation. While sodium
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phenoxide tends to favor ortho-carboxylation (yielding salicylic acid), the use of potassium

phenoxide generally directs the carboxylation to the para position.

For the synthesis of 4-(tert-Butyl)-2-hydroxybenzoic acid, the starting material is 4-tert-

butylphenol. The bulky tert-butyl group at the para position effectively blocks that site, thereby

directing the carboxylation to one of the ortho positions relative to the hydroxyl group.

Reaction Mechanism
The reaction proceeds through several key stages:

Phenoxide Formation: 4-tert-butylphenol is deprotonated by a strong base (e.g., potassium

hydroxide) to form the potassium 4-tert-butylphenoxide salt. This step is crucial as the

phenoxide ion is a much more powerful nucleophile than the neutral phenol.

Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of

carbon dioxide. A transient complex is formed between the phenoxide and CO₂.

Carboxylation and Rearrangement: The complex rearranges to form the potassium salt of 4-
(tert-Butyl)-2-hydroxybenzoic acid.

Acidification: The reaction mixture is treated with a strong mineral acid (e.g., sulfuric acid or

hydrochloric acid) to protonate the carboxylate salt, precipitating the final product.

Visualized Synthesis Workflow
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Potassium Hydroxide (KOH) Carbon Dioxide (CO₂)

Step 2: Carboxylation
(High T & P)

Reacts with

Potassium 4-(tert-Butyl)-2-carboxy-phenoxide
(Intermediate Salt)

Step 3: Acidification
(e.g., H₂SO₄)

4-(tert-Butyl)-2-hydroxybenzoic Acid
(Final Product)

Yields Protonated by

Click to download full resolution via product page

Caption: Kolbe-Schmitt synthesis of 4-(tert-Butyl)-2-hydroxybenzoic acid.

Experimental Protocol (Representative)
This protocol is a representative methodology based on established procedures for the Kolbe-

Schmitt reaction and should be adapted and optimized under controlled laboratory conditions.

[4][5]

Preparation of Phenoxide: In a high-pressure autoclave reactor, charge 4-tert-butylphenol

(1.0 eq). Under an inert nitrogen atmosphere, add finely powdered potassium hydroxide (1.1

eq). Heat the mixture gradually to 150-160 °C with stirring to form the potassium phenoxide

and drive off the water formed during the reaction. A vacuum can be applied to ensure

complete removal of water.

Rationale: Anhydrous conditions are critical. The presence of water can consume the

phenoxide and interfere with the carboxylation process. An excess of base ensures
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complete conversion of the phenol.

Carboxylation: Seal the autoclave and pressurize it with dry carbon dioxide to 100-120 atm.

Increase the temperature to 180-200 °C and maintain with vigorous stirring for 4-6 hours.

Rationale: High pressure is necessary to increase the concentration of CO₂ in the reaction

medium, driving the equilibrium towards the carboxylated product. The elevated

temperature provides the activation energy for the reaction.

Work-up and Isolation: After cooling the reactor to room temperature and venting the excess

CO₂ pressure, dissolve the solid reaction mass in hot water. Transfer the resulting aqueous

solution to a separate vessel.

Acidification and Precipitation: While stirring, slowly add concentrated sulfuric acid or

hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. This will

cause the 4-(tert-Butyl)-2-hydroxybenzoic acid to precipitate out of the solution.

Rationale: The product is a carboxylic acid and is largely insoluble in acidic aqueous

media. Acidification converts the soluble carboxylate salt into the neutral, insoluble acid

form.

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with

cold water to remove any inorganic salts. The product can be further purified by

recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry

the purified crystals under vacuum.

Applications and Significance
While specific applications for 4-(tert-Butyl)-2-hydroxybenzoic acid are specialized, its

structural motifs suggest its utility in several high-value areas:

Protein Degradation (PROTACs): This molecule is listed as a "Protein Degrader Building

Block".[1] In the field of targeted protein degradation, small molecules are designed to bind

to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target. The substituted salicylic acid scaffold is a key

component of certain molecular glues and PROTACs (Proteolysis-Targeting Chimeras),

making this compound a valuable intermediate for synthesizing novel therapeutics.
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Polymer and Materials Science: As a derivative of p-tert-butylphenol, it can serve as a

monomer or modifier in the synthesis of specialty polymers and resins. The combination of

the carboxylic acid and hydroxyl groups allows for polyester formation, while the tert-butyl

group can enhance solubility in organic media and improve thermal stability.

UV Absorbers and Antioxidants: Hydroxybenzoic acid derivatives are precursors to

compounds used as UV stabilizers and antioxidants in plastics, coatings, and cosmetic

formulations.[2] The phenolic hydroxyl group is key to antioxidant activity, while the overall

structure can be modified to absorb UV radiation effectively.

Spectroscopic and Analytical Characterization
Characterization of 4-(tert-Butyl)-2-hydroxybenzoic acid would rely on standard analytical

techniques. While specific spectra for this exact compound are not readily available in public

databases, the expected spectral features can be reliably predicted.

¹H NMR Spectroscopy:

tert-Butyl Protons: A sharp singlet peak would appear in the upfield region (~1.3 ppm),

integrating to 9 hydrogens.

Aromatic Protons: Three protons would be present in the aromatic region (typically 6.8-8.0

ppm), showing a characteristic splitting pattern determined by their ortho, meta, and para

relationships.

Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the phenolic -OH

and carboxylic acid -COOH protons would be observed. Their chemical shifts can vary

significantly depending on the solvent and concentration due to hydrogen bonding.

Infrared (IR) Spectroscopy:

O-H Stretching: A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to

the hydrogen-bonded carboxylic acid O-H group. A sharper phenolic O-H stretch may also

be visible.[6]

C=O Stretching: A strong, sharp absorption peak characteristic of the carboxylic acid

carbonyl group should appear around 1680-1710 cm⁻¹.[6]
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C-O Stretching & Aromatic C=C: Absorptions in the 1200-1320 cm⁻¹ and 1450-1600 cm⁻¹

regions would confirm the C-O and aromatic ring structures.[6]

Safety and Handling
No specific GHS classification is available for 4-(tert-Butyl)-2-hydroxybenzoic acid. However,

based on data for closely related compounds like 4-hydroxybenzoic acid and 4-tert-

butylbenzoic acid, the following precautions are advised.[7]

Hazard Classification (Anticipated):

Skin Irritant

Serious Eye Irritant

May cause respiratory irritation

Handling:

Use in a well-ventilated area or under a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid generating dust. May form combustible dust concentrations in air.[7]

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Disposal:

Dispose of contents and container in accordance with local, regional, and national

regulations.

Conclusion
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4-(tert-Butyl)-2-hydroxybenzoic acid is a valuable chemical intermediate with significant

potential, particularly in the synthesis of advanced therapeutics like protein degraders. Its

synthesis is accessible through the well-understood Kolbe-Schmitt reaction, leveraging 4-tert-

butylphenol as a readily available starting material. The unique substitution pattern provides a

platform for creating complex molecules for applications in medicine and material science.

Proper handling and adherence to safety protocols are essential when working with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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